molecular formula C21H24N2O4 B2586492 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 378764-31-9

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2586492
CAS No.: 378764-31-9
M. Wt: 368.433
InChI Key: FLDKFHQBXPYLBH-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring substituted with diverse functional groups. Its structure includes:

  • 4-(Furan-2-carbonyl): A heteroaromatic acyl group contributing to electronic effects and binding affinity.
  • 3-Hydroxy: A polar group facilitating hydrogen bonding.
  • 5-(p-Tolyl): A hydrophobic para-methylphenyl group influencing lipophilicity and steric bulk.

This compound’s structural complexity allows for tunable physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-7-9-15(10-8-14)18-17(19(24)16-6-4-13-27-16)20(25)21(26)23(18)12-5-11-22(2)3/h4,6-10,13,18,25H,5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDKFHQBXPYLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities that merit extensive research. This compound integrates several functional groups, which may contribute to its pharmacological properties. The exploration of its biological activity encompasses various aspects, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, with a molecular weight of 372.43 g/mol. It features a pyrrole ring, a furan moiety, and a dimethylamino group, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC21H24N2O5
Molecular Weight372.43 g/mol
IUPAC NameThis compound
CAS Number381171-06-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and ionic interactions, while the furan and p-tolyl groups may facilitate π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects such as:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Possible interference with cancer cell proliferation.
  • Neuroprotective Effects : Potential benefits in neurodegenerative conditions.

Antimicrobial Activity

Research has indicated that related compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, studies on similar pyrrole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus10 µg/mL
Compound BEscherichia coli15 µg/mL
Compound CPseudomonas aeruginosa20 µg/mL

Anticancer Activity

Preliminary studies have suggested that compounds with similar structural features may inhibit cancer cell lines. For example, compounds targeting the MEK-MAPK pathway have shown promise in reducing cell proliferation in various cancer models.

Case Study: MEK Inhibition

In a study evaluating MEK inhibitors:

  • Compound X demonstrated an IC50 value of 14 nmol/L against purified MEK1.
  • Treatment led to significant reductions in ERK phosphorylation in multiple cancer cell lines.

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk and Melting Points : Bulky groups (e.g., 4-tert-butylphenyl in compound 20) correlate with higher melting points (263–265°C), likely due to improved crystal packing .
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in compound 24 increases molecular weight but reduces yield (19%) compared to methyl or tert-butyl substituents .
  • Solubility Implications: The dimethylaminopropyl group in the target compound and compound may enhance water solubility compared to hydroxypropyl derivatives .

Structure-Activity Relationship (SAR) Trends

  • Hydrophobic Groups : The p-tolyl (target compound) and 4-fluorophenyl (compound ) moieties may enhance membrane permeability and target binding via hydrophobic interactions.
  • Amine Side Chains: The dimethylaminopropyl group could act as a protonable site, improving bioavailability compared to hydroxypropyl-substituted analogs .

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